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Abstract

Aspochalasin D is a fungal secondary metabolite belonging to the cytochalasan class of
mycotoxins. First described in the late 1970s, it has since been the subject of research due to
its interesting biological activities, primarily its ability to disrupt the actin cytoskeleton. This
technical guide provides an in-depth overview of the origin, discovery, and key characteristics
of Aspochalasin D, with a focus on its producing organisms, isolation and characterization,
and cytotoxic properties. Detailed experimental protocols, quantitative data, and a visualization
of its impact on cellular signaling pathways are presented to serve as a comprehensive
resource for the scientific community.

Origin and Discovery

Aspochalasin D was first reported as a metabolite of the fungus Aspergillus microcysticus in
1979 by Keller-Schierlein and Kupfer.[1] Since its initial discovery, Aspochalasin D and other
related aspochalasins have been isolated from various fungal species, predominantly within the
Aspergillus genus. Notable producers include Aspergillus flavipes and Aspergillus niveus.[2]
These fungi have been isolated from diverse environments, such as the rhizosphere of the
desert plant Ericameria laricifolia and as an endosymbiont from the gut of a woodlouse. The
biosynthesis of Aspochalasin D follows a polyketide-amino acid hybrid pathway, a common
route for the production of cytochalasans in fungi.
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Isolation and Production

The production of Aspochalasin D is typically achieved through the fermentation of a
producing fungal strain, followed by extraction and chromatographic purification. While the
specific conditions for the original isolation are detailed in the 1979 publication, subsequent
research has established various protocols for the cultivation of Aspergillus species and the
isolation of aspochalasins.

Experimental Protocols

General Solid-State Fermentation for Aspochalasin Production:

This protocol is a representative method adapted from studies on aspochalasin-producing
Aspergillus species.

o Medium Preparation: A solid-state fermentation medium is prepared using a base of rice or
other suitable grain. For a representative culture, 100 g of rice is soaked in 100 mL of
distilled water in a 500 mL Erlenmeyer flask and autoclaved.

 Inoculation: The sterilized medium is inoculated with a spore suspension or a mycelial
culture of the Aspergillus strain.

 Incubation: The inoculated flasks are incubated under static conditions at a temperature of
25-28°C for a period of 14 to 28 days.

o Extraction: After the incubation period, the fungal biomass and the solid substrate are
extracted multiple times with an organic solvent, typically ethyl acetate. The solvent extracts
are then combined.

 Purification: The combined organic extracts are evaporated to dryness under reduced
pressure to yield a crude extract. This crude extract is then subjected to column
chromatography on silica gel, followed by further purification using techniques such as
preparative thin-layer chromatography (TLC) or high-performance liquid chromatography
(HPLC) to yield pure Aspochalasin D.[3]

Structural Elucidation
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The structure of Aspochalasin D was originally determined using a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS), along with chemical degradation studies.[1] The core structure is
characterized by a highly substituted isoindole ring fused to an 11-membered macrocyclic ring.

Spectroscopic Data

While the original 1979 spectroscopic data for Aspochalasin D is not readily available in public
databases, data from closely related aspochalasins, such as Aspochalasin H1, provide a good
representation of the spectroscopic features of the aspochalasin core.

Table 1: 1H and 13C NMR Data for the Aspochalasin Core (from Aspochalasin H1 in CDCI3)[4]
[5]
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Position oC (ppm) OH (ppm, J in Hz)
1 174.6 -

3 52.2 3.10 (d, 10.0)
4 60.5 4.40 (d, 1.9)
5 73.4 3.80 (m)

6 135.6 -

7 140.6 6.04 (d, 11.0)
8 45.1 2.64 (m)

9 68.4 -

10 38.3 1.76/1.63 (m)
11 29.5 2.29/2.10 (m)
13 125.1 5.39 (s)

14 136.2 -

15 40.2 2.60 (m)

16 321 1.56 (m)

17 70.8 3.78 (m)

18 78.4 3.80 (m)

19 61.7 2.82 (s)

20 54.7 -

21 208.0 -

22 21.2 1.21 (d, 7.0)
23 16.5 1.76 (s)

24 46.1 1.29 (m)

25 24.9 1.90 (m)

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

26 22.8 0.91 (d, 2.5)

27 22.1 0.90 (d, 2.5)

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
elemental composition. For Aspochalasin D, the molecular formula is C24H35NO5.

Biological Activity and Mechanism of Action

Aspochalasin D, like other cytochalasans, exhibits a range of biological activities, with its most
prominent effect being the disruption of the actin cytoskeleton. This interference with a
fundamental cellular component leads to downstream effects on cell morphology, motility, and
proliferation.

Cytotoxicity

Aspochalasin D has demonstrated cytotoxic activity against various cancer cell lines. The half-
maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay
conditions.

Table 2: Cytotoxicity of Aspochalasin D and Related Cytochalasans[6][7][8][9][10]

Compound Cell Line IC50 (uM)
Aspochalasin D HelLa (Cervical Cancer) 5.72
Cytochalasin D A549 (Lung Cancer) ~14.33 - 18.33
Cytochalasin D B16F10 (Melanoma) 3.5
Cytochalasin B L929 (Mouse Fibroblast) 1.3

Mechanism of Action: Disruption of the Actin
Cytoskeleton

The primary molecular target of cytochalasans is actin. Aspochalasin D is known to bind to the
barbed (fast-growing) end of actin filaments, which inhibits the polymerization and
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depolymerization dynamics of the actin cytoskeleton.[11][12][13] This disruption leads to a loss
of cellular structural integrity and can trigger apoptosis.

Impact on Cellular Signaling Pathways

The disruption of the actin cytoskeleton by Aspochalasin D has profound effects on various
signaling pathways that are dependent on a functional actin network. This includes pathways
that regulate cell adhesion, migration, and proliferation.
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Aspochalasin D's impact on actin and downstream signaling.

Conclusion
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Aspochalasin D is a historically significant member of the cytochalasan family of fungal
metabolites. Its discovery and subsequent study have contributed to our understanding of the
critical role of the actin cytoskeleton in cellular processes. With its potent biological activities,
Aspochalasin D and its analogs continue to be valuable tools for researchers in cell biology
and potential leads in the development of novel therapeutic agents. This technical guide
provides a foundational resource for professionals engaged in the study and application of this
fascinating natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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